molecular formula C12H16O4 B13871685 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B13871685
M. Wt: 224.25 g/mol
InChI Key: ARNWFUKBKHUNOD-UHFFFAOYSA-N
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Description

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclopropane ring, a carbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid include other cyclopropane-containing carboxylic acids and ketones, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. The presence of both a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16O4/c1-12(11(15)16)5-4-9(13)8(6-12)10(14)7-2-3-7/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

ARNWFUKBKHUNOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C2CC2)C(=O)O

Origin of Product

United States

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